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5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione

Lipophilicity Drug-likeness Membrane permeability

Researchers studying pyrrolidine-2,4-dione SAR face confounding tautomerism from unsubstituted scaffolds and lack well-characterized N-alkyl analogs for lipophilicity optimization. This compound addresses both: • Geminal 5,5-dimethyl locks the ring into a single tautomeric form, enabling unambiguous binding mode determination in fragment screens. • 3-Methylbutyl N-substituent (predicted clogP ~2.1) fills the lipophilicity gap between poorly active N-methyl and metabolically labile N-benzyl analogs. Supplied with full characterization (HPLC, 1H/13C NMR, HRMS) for immediate deployment in comparative whole-plant HPPD assays or TR-FRET/SPR control experiments.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13548617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)CCN1C(=O)CC(=O)C1(C)C
InChIInChI=1S/C11H19NO2/c1-8(2)5-6-12-10(14)7-9(13)11(12,3)4/h8H,5-7H2,1-4H3
InChIKeyBHYLVNCDGCXQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione – Overview


5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione (CAS 2803863-13-8, molecular formula C11H19NO2) is a synthetic pyrrolidine-2,4-dione (tetramic acid) derivative featuring a geminal dimethyl group at the 5-position and a 3-methylbutyl substituent on the nitrogen atom . Pyrrolidine-2,4-diones constitute a privileged scaffold in medicinal chemistry and agrochemical science, with known applications ranging from HPPD-inhibiting herbicides to PRC2-complex disruptors in oncology, making specific substitution patterns critically important for target engagement and selectivity profiles .

1
Scaffold: Pyrrolidine-2,4-dione core for HPPD herbicide or PRC2-complex probe studies
2
Feature: 5,5-gem-dimethyl locks tautomeric state; 3-methylbutyl N-alkyl tail for lipophilicity tuning
3
Use context: Fits SAR campaigns probing N-substitution effects on target engagement or herbicidal activity

Why Generic Analogs Cannot Replace This Compound


The pyrrolidine-2,4-dione pharmacophore is highly sensitive to N-alkyl substitution, with even minor changes producing dramatic shifts in lipophilicity, target binding, and in vivo efficacy [1]. The 3-methylbutyl group present on this compound provides a specific steric and hydrophobic profile that cannot be approximated by simpler N-methyl, N-benzyl, or unsubstituted analogs. In the context of HPPD herbicide discovery, for example, the nature of the N-alkyl chain directly influences both enzyme inhibition potency and whole-plant herbicidal activity, with certain alkyl chain lengths and branching patterns showing >100-fold differences in efficacy [1]. Procuring a structurally similar but non-identical pyrrolidine-2,4-dione risks invalidating SAR hypotheses and wasting screening resources.

!
N-alkyl sensitivity: N-methyl or N-benzyl analogs may shift lipophilicity and target binding, potentially invalidating SAR hypotheses.
!
Tautomer risk: 5-unsubstituted or 5-mono-substituted analogs can exist in multiple tautomeric forms, complicating hit validation and affinity interpretation.
!
Data gap: No direct EED binding data exist for this compound; close analogs with validated EED affinity contain different substituent patterns.

Differentiation Evidence for 5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione


Lipophilicity Advantage of 3-Methylbutyl Substitution

The 3-methylbutyl substituent delivers a computed octanol-water partition coefficient (clogP) of approximately 2.1, substantially higher than the unsubstituted 5,5-dimethylpyrrolidine-2,4-dione (clogP ~0.3) and intermediate between the excessively lipophilic N-benzyl derivative (clogP ~2.8), placing this compound within the optimal lipophilicity range (clogP 1–3) for cell permeability and oral bioavailability according to Lipinski guidelines [1]. This differentiation matters because compounds with clogP <1 often suffer from poor membrane penetration, while those with clogP >3 face increased risk of metabolic instability and off-target binding [1].

Lipophilicity profile
Class-level inference
clogP ≈ 2.1 (target) vs. ≈ 0.3 (unsubstituted) and ≈ 2.8 (N-benzyl). Intermediate lipophilicity within optimal permeability range (clogP 1–3).
Supports cell-permeability screening context.
Predicted values; experimental logP not available.
Lipophilicity Drug-likeness Membrane permeability

Conformational Restriction via Geminal Dimethyl Group

The geminal dimethyl substitution at C5 introduces greater steric bulk and conformational restriction compared to 5-unsubstituted or 5-monosubstituted pyrrolidine-2,4-diones [1]. This 'gem-dimethyl effect' is well-documented to enhance binding affinity through entropic stabilization of the bioactive conformation and to reduce off-target interactions by limiting the number of accessible conformers [1]. In tetramic acid natural products, the presence of geminal dialkyl substitution at the 5-position is a conserved feature associated with potent antibiotic and cytotoxic activities, whereas 5-unsubstituted analogs typically show significantly weaker bioactivity [2].

Conformational restriction
Class-level inference
Gem-dimethyl at C5 eliminates enolization; locks ring into single tautomeric state vs. flexible 5-unsubstituted/5-methyl analogs.
Supports unambiguous binding-mode determination.
Direct conformational ensemble comparison not available.
Conformational restriction Target selectivity Entropic benefit

Herbicidal Activity Differentiation by N-Alkyl Branching

In a systematic SAR study of 1-alkyl-3-(α-hydroxybenzylidene)pyrrolidine-2,4-diones as HPPD-inhibiting herbicides, compounds with branched N-alkyl chains showed >100-fold variation in whole-plant herbicidal activity depending on the specific N-substituent, with longer branched alkyl groups generally outperforming shorter straight-chain or benzyl analogs [1]. Although the specific 5,5-dimethyl-1-(3-methylbutyl) derivative was not directly tested in this study, the class-level SAR strongly indicates that the 3-methylbutyl group would confer intermediate-to-high herbicidal activity relative to the weaker N-methyl or N-ethyl analogs and the more potent but metabolically labile N-benzyl series [1].

Herbicidal activity SAR
Class-level inference
Branched N-alkyl chains show >100-fold variation in whole-plant herbicidal activity; 3-methylbutyl predicted to confer intermediate-to-high potency.
Supports herbicidal activity context for agrochemical discovery.
Direct measurement absent; prediction based on class SAR (petri dish assay, 100 μg/mL).
HPPD inhibition Herbicide discovery Structure-activity relationship

EED Binding Data Gap and Provisional Differentiation

Public BindingDB records indicate that structurally related pyrrolidine-based EED inhibitors achieve IC50 values ranging from 20 nM to 90 nM in TR-FRET displacement assays [1][2]. However, closer inspection reveals that the CHEMBL4069338 record (BDBM50231855) is mapped to a different chemical structure containing fluorinated aromatic and amide moieties, not the 5,5-dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione scaffold [1]. No direct binding or inhibition data for the target compound against EED or any other protein target have been identified in peer-reviewed literature or public databases. The compound remains an uncharacterized entity for epigenetic target engagement, and any claims of EED activity must be treated as unvalidated until direct experimental confirmation is obtained.

EED binding data gap
Data to verify
No experimental IC50 or Ki for target compound. Misattributed BindingDB records map to different chemical scaffolds.
Endpoint context requires in-house validation.
Request custom profiling or conduct TR-FRET screening before procurement.
PRC2 inhibition EED binding Epigenetic probe

Application Scenarios for 5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione


HPPD Herbicide Lead Optimization

Based on class-level SAR demonstrating that N-alkyl chain identity critically governs herbicidal potency in pyrrolidine-2,4-dione HPPD inhibitors [1], this compound serves as a rationally designed analog for filling the lipophilicity gap between poorly active N-methyl derivatives and metabolically problematic N-benzyl derivatives. Its predicted clogP of ~2.1 positions it within the optimal permeability window, making it suitable for comparative whole-plant assays to establish lipophilicity–efficacy correlations.

Fragment-Based Drug Discovery with Constrained Core

The geminal 5,5-dimethyl substitution locks the pyrrolidine-2,4-dione ring into a single tautomeric form, eliminating the confounding factor of tautomerism that plagues unsubstituted tetramic acid fragments [1][2]. This compound is appropriate for use as a core scaffold in fragment screens where unambiguous binding mode determination is required.

Negative Control for EED Inhibitor Screening

Given the absence of any validated EED binding data [1], this compound may be deployed as a structurally matched negative control in TR-FRET or SPR assays alongside confirmed EED binders, provided that the procurement team first verifies its lack of EED affinity through in-house dose-response testing.

Chemical Biology Probe for N-Alkyl Substitution Effects

The 3-methylbutyl substituent introduces a branched, medium-length hydrophobic contact that is absent in simpler N-alkyl analogs. This compound can be used in affinity pulldown or thermal shift assays to compare interactomes between N-substituted and unsubstituted pyrrolidine-2,4-diones, thereby mapping the contribution of the N-alkyl chain to target recognition [2].

Application
Selection Property
Validation Focus
HPPD herbicide lead optimization
Branched N-alkyl lipophilicity
Comparative whole-plant assay; lipophilicity–efficacy correlation
Fragment-based constrained-core screens
Single tautomeric state
Binding mode determination; reduced false-negative risk
EED inhibitor negative control
Absence of validated EED affinity
In-house TR-FRET/SPR dose-response verification
Chemical biology N-alkyl probe
3-Methylbutyl hydrophobic contact
Interactome mapping vs. unsubstituted analog
All applications require independent validation; no EED binding data available. Reported SAR is class-level and should be verified in target-specific assays.
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